molecular formula C15H23N5O B10756584 6-(Cyclohexylmethoxy)-8-isopropyl-9H-purin-2-amine

6-(Cyclohexylmethoxy)-8-isopropyl-9H-purin-2-amine

Cat. No.: B10756584
M. Wt: 289.38 g/mol
InChI Key: JABXNQUXGJTKRO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-(Cyclohexylmethoxy)-8-isopropyl-9H-purin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as purine derivatives and cyclohexylmethanol.

    Reaction Conditions: The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).

    Synthetic Routes: One common synthetic route involves the alkylation of a purine derivative with cyclohexylmethanol under basic conditions to form the cyclohexylmethoxy group.

Chemical Reactions Analysis

6-(Cyclohexylmethoxy)-8-isopropyl-9H-purin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles to form substituted products.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(Cyclohexylmethoxy)-8-isopropyl-9H-purin-2-amine involves its interaction with molecular targets such as CDK2. The compound binds to the ATP-binding site of CDK2, inhibiting its activity and thereby disrupting the cell cycle. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the regulation of cyclin A2 and other cell cycle-related proteins .

Comparison with Similar Compounds

6-(Cyclohexylmethoxy)-8-isopropyl-9H-purin-2-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H23N5O

Molecular Weight

289.38 g/mol

IUPAC Name

6-(cyclohexylmethoxy)-8-propan-2-yl-7H-purin-2-amine

InChI

InChI=1S/C15H23N5O/c1-9(2)12-17-11-13(18-12)19-15(16)20-14(11)21-8-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3,(H3,16,17,18,19,20)

InChI Key

JABXNQUXGJTKRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(N1)C(=NC(=N2)N)OCC3CCCCC3

Origin of Product

United States

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